Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate
CAS No.:
Cat. No.: VC17491811
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO3 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | ethyl 2-(4-tert-butyl-2-cyanocyclohexen-1-yl)oxyacetate |
| Standard InChI | InChI=1S/C15H23NO3/c1-5-18-14(17)10-19-13-7-6-12(15(2,3)4)8-11(13)9-16/h12H,5-8,10H2,1-4H3 |
| Standard InChI Key | HOEPNGYZUXUUBH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=C(CC(CC1)C(C)(C)C)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexene ring substituted at the 2-position with a nitrile group (-CN) and at the 4-position with a tert-butyl group (-C(CH₃)₃). An ethoxyacetate moiety (-OCH₂COOEt) is attached via an oxygen atom at the 1-position of the cyclohexene ring. This arrangement creates a sterically hindered environment around the nitrile group while providing polarizable regions from the ester and nitrile functionalities.
| Property | Target Compound | Analog (Without tert-Butyl) |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₃ | C₁₁H₁₅NO₃ |
| Molecular Weight | 265.35 g/mol | 209.24 g/mol |
| Key Functional Groups | Ester, nitrile, tert-butyl | Ester, nitrile |
Experimental Data Gaps
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves a nucleophilic substitution reaction between tert-butyl 2-cyanocyclohex-1-en-1-yl alcohol and ethyl chloroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The general reaction scheme proceeds as follows:
This method leverages the alcohol's nucleophilicity to displace chloride from ethyl chloroacetate. The use of NaH or K₂CO₃ facilitates deprotonation of the alcohol, enhancing reactivity.
Optimization Strategies
While yield data for this specific compound are unavailable, analogous syntheses of ethoxyacetate derivatives report yields between 45% and 65% under optimized conditions . Key factors influencing efficiency include:
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Temperature: Reactions typically proceed at 70°C in ethanol .
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Purification: Flash chromatography using ethyl acetate/hexanes mixtures is effective for isolating similar esters .
A hypothetical optimization table for the target synthesis could be proposed:
| Parameter | Condition | Expected Impact |
|---|---|---|
| Base | K₂CO₃ vs. NaH | NaH may increase rate but requires anhydrous conditions |
| Solvent | Ethanol vs. THF | Ethanol favors polar intermediates |
| Reaction Time | 1.5–12 hours | Longer durations may improve conversion |
Chemical Reactivity and Functional Group Transformations
Ester Group Reactivity
The ethoxyacetate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
This reactivity could be exploited to generate water-soluble derivatives for biological testing.
Nitrile Group Transformations
The -CN group offers avenues for:
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Hydrolysis to amides or carboxylic acids
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Reduction to primary amines using LiAlH₄
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Cycloaddition reactions in click chemistry applications
The steric shielding from the tert-butyl group may hinder these reactions, necessitating tailored conditions.
Research Gaps and Future Directions
Priority Investigations
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Physicochemical profiling: Determination of melting point, solubility, and partition coefficients.
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Biological screening: Evaluation of antimicrobial, anticancer, or enzyme inhibitory activity.
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Computational modeling: DFT studies to predict conformational behavior and reactivity.
Synthetic Challenges
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Developing enantioselective routes to access stereoisomers
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Scaling up production while maintaining cost efficiency
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